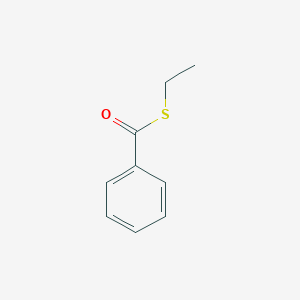

Benzenecarbothioic acid, S-ethyl ester

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

S-ethyl benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJPOQGUMFRLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333072 | |

| Record name | Benzenecarbothioic acid, S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-17-9 | |

| Record name | Benzenecarbothioic acid, S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of Benzenecarbothioic Acid, S Ethyl Ester

Methods of Synthesis

Several synthetic routes have been established for the preparation of Benzenecarbothioic acid, S-ethyl ester. Common methods include:

From Benzoyl Chloride and Ethanethiol (B150549): This is a widely used method involving the nucleophilic acyl substitution of benzoyl chloride with ethanethiol or its corresponding thiolate salt. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme: C₆H₅COCl + C₂H₅SH → C₆H₅COSC₂H₅ + HCl

From Thiobenzoic Acid and an Ethylating Agent: Thiobenzoic acid can be deprotonated with a base to form the thiobenzoate anion, which then acts as a nucleophile to displace a leaving group from an ethylating agent, such as ethyl iodide or ethyl bromide. chemrxiv.org

Reaction Scheme: C₆H₅COSH + C₂H₅I + Base → C₆H₅COSC₂H₅ + Base·HI

From Aldehydes: More recent methods have explored the direct synthesis of thioesters from aldehydes. These methods often involve the use of a catalyst and an oxidizing agent.

Physical and Chemical Properties

Benzenecarbothioic acid, S-ethyl ester is typically a colorless to pale yellow liquid with a characteristic odor. nih.gov It is soluble in common organic solvents.

| Property | Value |

| Molecular Formula | C₉H₁₀OS |

| Molecular Weight | 166.24 g/mol |

| Boiling Point | 235-237 °C at 760 mmHg |

| Flash Point | 91.67 °C |

| Dipole Moment | 1.55 D |

The chemical reactivity of S-ethyl thiobenzoate is dominated by the electrophilic nature of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. A notable example is its reaction with 2-aminoethanol, which, depending on the reaction conditions, can yield two different products. In the presence of a base such as triethylamine (B128534), the more nucleophilic amino group attacks the carbonyl carbon to form an amide. Conversely, under acidic catalysis (e.g., p-toluenesulfonic acid), the amino group is protonated, and the less nucleophilic hydroxyl group attacks the carbonyl carbon, leading to the formation of an ester. ucalgary.canih.govchegg.combartleby.com

Thioesters, including S-ethyl thiobenzoate, can also react with organometallic reagents such as Grignard reagents. These reactions typically proceed via a double addition mechanism to yield tertiary alcohols after an aqueous workup. ucalgary.ca

Reaction Mechanisms and Reactivity of Benzenecarbothioic Acid, S Ethyl Ester

Nucleophilic Acyl Substitution Reactions of Thioesters

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including thioesters. This two-step addition-elimination mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the leaving group. cymitquimica.com

Elucidation of the Electrophilic Nature of the Thioester Carbonyl

The carbonyl carbon of S-ethyl benzothioate is notably electrophilic, rendering it susceptible to attack by nucleophiles. bartleby.com This enhanced electrophilicity, when compared to its oxygen ester analogue (ethyl benzoate), is a hallmark of thioesters. The underlying reason for this heightened reactivity lies in the electronic structure of the thioester linkage.

In a standard ester, the lone pair of electrons on the oxygen atom adjacent to the carbonyl group can effectively donate electron density through resonance, which helps to stabilize the partial positive charge on the carbonyl carbon. This resonance effect decreases the electrophilicity of the carbonyl carbon. In thioesters, however, the orbital overlap between the 3p orbital of the sulfur atom and the 2p orbital of the carbonyl carbon is less effective than the 2p-2p overlap in esters. This diminished resonance stabilization results in a more pronounced partial positive charge on the carbonyl carbon of a thioester, making it a more potent electrophile and more reactive towards nucleophiles.

This increased reactivity is demonstrated in reactions where thioesters are preferentially attacked over esters. For instance, in a reaction involving S-ethyl benzothioate and 2-aminoethanol, the nucleophilic amine or hydroxyl group of 2-aminoethanol attacks the electrophilic carbonyl carbon of the thioester. chemguide.co.uk

Hydrolysis Pathways of Thioesters (Acid-Catalyzed Mechanisms)

Thioesters undergo hydrolysis to yield a carboxylic acid and a thiol. This reaction can be catalyzed by acid, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a weak nucleophile like water. The acid-catalyzed hydrolysis of S-ethyl benzothioate to benzoic acid and ethanethiol (B150549) follows a well-established nucleophilic acyl substitution mechanism.

The mechanism is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.orgyoutube.com This step increases the positive character of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comkoreascience.kr Subsequently, a proton is transferred from the attacking water molecule to the sulfur atom of the leaving group, converting the ethylthio group into a better leaving group (ethanethiol). The tetrahedral intermediate then collapses, reforming the carbon-oxygen double bond and expelling ethanethiol. Finally, deprotonation of the resulting protonated carboxylic acid by a water molecule regenerates the acid catalyst and yields the final carboxylic acid product. youtube.com

Table 1: Steps in Acid-Catalyzed Hydrolysis of S-Ethyl Benzothioate

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺). |

| 2 | Nucleophilic attack by a water molecule on the carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer to the S-ethyl group to form a good leaving group. |

| 5 | Elimination of the leaving group (ethanethiol). |

| 6 | Deprotonation to form the carboxylic acid and regenerate the catalyst. |

Reduction Reactions of Thioester Functionalities

Thioesters can be selectively reduced to either aldehydes or alcohols, depending on the reducing agent and reaction conditions. The reduction of S-ethyl benzothioate offers pathways to valuable synthetic intermediates like benzaldehyde (B42025) or 2-phenylethanol.

A notable method for the partial reduction of thioesters to aldehydes is the Fukuyama reduction. This reaction utilizes a palladium catalyst and a silane (B1218182) reducing agent, such as triethylsilane. The chemoselectivity of this method allows for the conversion of a thioester to an aldehyde without further reduction to the alcohol. While specific studies on the Fukuyama reduction of S-ethyl benzothioate are not prevalent, the reduction of the analogous ethyl benzoate (B1203000) to benzaldehyde has been achieved using reagents like potassium diisobutyl-t-butoxyaluminum hydride (PDBBA), demonstrating the feasibility of this transformation. masterorganicchemistry.com

For the complete reduction of the thioester functionality to an alcohol, stronger reducing agents are typically employed. For example, the reduction of ethyl benzoate, the oxygen analogue of S-ethyl benzothioate, with diisobutylaluminium hydride (DIBAL-H) yields benzyl (B1604629) alcohol. masterorganicchemistry.com It is expected that S-ethyl benzothioate would similarly be reduced to the corresponding alcohol, 2-phenylethanol, under appropriate conditions with a strong hydride reagent.

Carbon-Carbon Bond Forming Reactions Involving Thioesters

The electrophilic nature of the thioester carbonyl group makes it a valuable partner in carbon-carbon bond-forming reactions, allowing for the synthesis of ketones and more complex molecular architectures.

Reactivity with Organometallic Reagents (e.g., Grignard Reagents)

Thioesters react readily with organometallic reagents such as Grignard reagents (R-MgX). The reaction of S-ethyl benzothioate with a Grignard reagent is expected to proceed via nucleophilic acyl substitution. The first equivalent of the Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethylthiolate leaving group to form a ketone.

Unlike with esters, where a second equivalent of the Grignard reagent rapidly adds to the newly formed ketone to produce a tertiary alcohol, the reaction with thioesters can sometimes be controlled to favor the ketone product. libretexts.orgnih.gov However, if an excess of the Grignard reagent is used or if the intermediate ketone is highly reactive, a second addition will occur, leading to a tertiary alcohol after acidic workup.

Table 2: Products from the Reaction of S-Ethyl Benzothioate with a Grignard Reagent (R-MgX)

| Molar Equivalents of Grignard Reagent | Intermediate Product | Final Product (after workup) |

|---|---|---|

| ~1 equivalent | Phenyl-R-ketone | Phenyl-R-ketone |

Stereospecific Glycosyl Cross-Coupling with Thioesters for C-Acyl Glycoside Synthesis

Thioesters have emerged as effective acyl donors in transition metal-catalyzed cross-coupling reactions for the synthesis of C-acyl glycosides. These compounds are important glycomimetics where the anomeric oxygen is replaced by a carbon atom, conferring hydrolytic stability.

In a typical reaction, a glycosyl nucleophile, such as a glycosyl stannane, is coupled with a thioester in the presence of a palladium catalyst. researchgate.net This methodology allows for the stereospecific formation of a carbon-carbon bond at the anomeric center of a carbohydrate. The reaction proceeds with retention of the anomeric configuration, providing a powerful tool for the synthesis of complex carbohydrate-based molecules. Although specific examples detailing the use of S-ethyl benzothioate in this context are limited, the general reactivity of thioesters makes it a plausible substrate for such transformations. This stereospecific cross-coupling offers a modular and efficient route to C-glycosides, which are valuable in drug discovery and chemical biology.

Derivatization and Transformation Pathways

Benzenecarbothioic acid, S-ethyl ester, can undergo various derivatization and transformation reactions, primarily centered around the reactivity of the thioester functional group. The carbonyl carbon of the thioester is electrophilic and susceptible to nucleophilic attack, leading to a range of useful transformations. bartleby.com

Nucleophilic Acyl Substitution:

One of the most common transformations is nucleophilic acyl substitution, where the ethanethiolate group (-SEt) acts as a leaving group. This allows for the synthesis of other carboxylic acid derivatives.

Amide Formation: Reaction with primary or secondary amines leads to the formation of amides. For instance, the reaction of S-ethyl thiobenzoate with 2-aminoethanol in the presence of a base like triethylamine (B128534) yields an amide. bartleby.comchegg.com The base deprotonates the amine, increasing its nucleophilicity.

Ester Formation: In the presence of an alcohol and an acid catalyst, S-ethyl thiobenzoate can be converted to an ester. The reaction of S-ethyl thiobenzoate with 2-aminoethanol under acidic conditions (e.g., with p-toluenesulfonic acid) results in the formation of an ester. bartleby.com The acid protonates the amino group of 2-aminoethanol, preventing it from acting as a nucleophile and allowing the less reactive hydroxyl group to attack the carbonyl carbon. bartleby.com

Reduction:

Thioesters can be reduced to either aldehydes or alcohols, depending on the reducing agent used.

Reduction to Aldehydes: The Fukuyama reduction, which uses a palladium catalyst and a silane reducing agent, is a well-known method for the chemoselective reduction of thioesters to aldehydes. researchgate.net

Reduction to Alcohols: Stronger reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce thioesters to primary alcohols.

Hydrolysis:

Under either acidic or basic conditions, S-ethyl thiobenzoate can be hydrolyzed to yield benzoic acid and ethanethiol.

Decarbonylative Cross-Coupling:

In some transition-metal-catalyzed reactions, thioesters can undergo decarbonylative coupling. For example, palladium- and nickel-catalyzed reactions have been developed to convert thioesters into thioethers, with the loss of carbon monoxide. acs.org

The following table summarizes some of the key derivatization and transformation pathways of Benzenecarbothioic acid, S-ethyl ester:

| Reaction Type | Reagents | Product Functional Group |

| Amide Formation | Primary or Secondary Amine, Base | Amide |

| Ester Formation | Alcohol, Acid Catalyst | Ester |

| Reduction to Aldehyde | Silane, Palladium Catalyst (Fukuyama Reduction) | Aldehyde |

| Reduction to Alcohol | Strong Reducing Agent (e.g., LiAlH4) | Primary Alcohol |

| Hydrolysis | Acid or Base | Carboxylic Acid |

| Decarbonylative C-S Coupling | Pd or Ni Catalyst | Thioether |

These transformations highlight the versatility of Benzenecarbothioic acid, S-ethyl ester as a synthetic intermediate in organic chemistry.

Theoretical and Computational Investigations of Benzenecarbothioic Acid, S Ethyl Ester

Quantum Chemical Studies on Thioester Reactivity and Stability

Quantum chemical methods are fundamental to understanding chemical reactivity and stability. nih.gov These computational techniques allow for the detailed examination of reaction mechanisms, providing a molecular-level picture of chemical transformations. nih.gov By calculating the energies of reactants, products, and intermediate states, researchers can predict reaction pathways and understand the factors that control reaction rates and outcomes.

Density Functional Theory (DFT) has become a principal method in computational chemistry for studying the electronic structure of molecules. mdpi.comnih.gov This approach is used to calculate a wide range of molecular properties, including geometries, energies, and electronic structures. mdpi.com In the context of thioester systems, DFT is employed to investigate their physicochemical properties and predict spectral data. mdpi.comresearchgate.net

DFT calculations can determine various reactivity descriptors that provide insight into the chemical behavior of molecules. mdpi.comrsc.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular reactivity; a smaller gap generally suggests higher reactivity. rsc.org Analysis of these frontier orbitals reveals the distribution of electron density, highlighting regions of the molecule that are most likely to participate in chemical reactions. mdpi.com

Table 1: Properties of Thioester Systems Investigated by DFT

| Property | Description | Reference |

| Optimized Molecular Geometry | The lowest energy arrangement of atoms in the molecule. | nih.govresearchgate.net |

| Electronic Properties | Includes ionization potential, electron affinity, and electronic excitation energies. | mdpi.com |

| Vibrational Frequencies | Used to predict and compare with experimental infrared (IR) spectra. | mdpi.comresearchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | Provides insights into the molecule's reactivity and potential reaction sites. | mdpi.comrsc.org |

| Reaction Energetics | Calculation of reaction energies and activation barriers to understand reaction feasibility. | nih.gov |

A chemical reaction often proceeds through one or more intermediate steps. libretexts.org A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to give the products. libretexts.org These intermediates exist at a local energy minimum along the reaction coordinate. libretexts.org

Conversely, a transition state represents the highest energy point along the reaction coordinate for a particular step. youtube.comyoutube.com It is an unstable configuration that cannot be isolated. youtube.com The structure of the transition state is crucial for understanding the reaction mechanism, as it determines the activation energy of the reaction. youtube.com Computational methods are invaluable for characterizing the geometry and energy of both intermediates and transition states, which are often fleeting and difficult to observe experimentally. youtube.com In thioester reactions, such as hydrolysis, a common reaction intermediate is a tetrahedral species formed by the nucleophilic attack on the carbonyl carbon. mdpi.comresearchgate.net

Computational Modeling of Thioester Hydrolysis Mechanisms

Computational modeling is extensively used to elucidate the mechanisms of ester and thioester hydrolysis. acs.org The hydrolysis of a thioester to a carboxylic acid is a fundamental reaction. mdpi.com Theoretical studies show that this process typically occurs in two steps. mdpi.comresearchgate.net First, a water molecule acts as a nucleophile, attacking the carbonyl carbon of the thioester to form a tetrahedral intermediate. mdpi.comresearchgate.net This is followed by the elimination of the thiol (in this case, ethanethiol) to yield the final carboxylic acid product (benzoic acid). mdpi.com

Table 2: Calculated Thermodynamics for Thioester Hydrolysis

| Reaction Step | Species | Relative Free Energy (ΔG) | Reference |

| Reactants | Thioester + Water | 0.0 kcal/mol (Reference) | mdpi.com |

| Intermediate | Tetrahedral Intermediate | Varies depending on system | mdpi.comresearchgate.net |

| Products | Carboxylic Acid + Thiol | ~ -5 to -7 kcal/mol | mdpi.com |

Conformational Analysis and Electronic Structure Calculations for Thiobenzoate Esters

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (rotamers) and their relative energies. lumenlearning.com For molecules like S-ethyl thiobenzoate, rotation around single bonds can lead to different conformations. Computational methods, supplemented by experimental techniques like gas electron diffraction, are used to determine the preferred conformation of thioesters. nih.gov For example, studies on related molecules like dimethyl monothiocarbonate have shown that the molecule predominantly exists in a single conformation where the C-S and C-O single bonds are synperiplanar (in the same plane) with respect to the C=O double bond. nih.gov This preference is influenced by electronic effects such as anomeric and mesomeric effects. nih.gov

Electronic structure calculations provide detailed information about the distribution of electrons within the molecule. Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge distribution. nih.gov For thioesters, these calculations can reveal the nature of the bonding within the thioester group and how the benzoyl and ethyl groups influence the electronic structure. The analysis of frontier orbitals (HOMO and LUMO) helps to identify the most electron-rich and electron-poor regions of the molecule, which are key to understanding its reactivity towards nucleophiles and electrophiles. mdpi.com

Applications and Emerging Research Areas of Benzenecarbothioic Acid, S Ethyl Ester and Its Derivatives

Role in Advanced Organic Synthesis as Intermediates and Reagents

S-ethyl thiobenzoate serves as a valuable building block and reagent in the synthesis of complex organic molecules. Its utility stems from the reactivity of the thioester functional group, which can participate in a variety of chemical transformations.

Thioesters, including S-ethyl thiobenzoate, are effective acyl transfer reagents in organic synthesis. The carbon atom of the thioester group is electrophilic, making it susceptible to nucleophilic attack. This reactivity allows for the transfer of the benzoyl group to other molecules, a key step in the formation of amides, esters, and other carbonyl-containing compounds. The general reactivity of thioesters makes them useful in various chemical applications, including as potential intermediates in a range of organic reactions nih.gov. The reaction of S-ethyl thiobenzoate with nucleophiles like 2-aminoethanol can lead to different products depending on the reaction conditions, highlighting its utility in selective acyl transfer nih.gov.

Thioesters are considered "energy-rich" functional groups that, while susceptible to attack by nucleophiles like thiolates and amines, remain relatively stable towards hydrolysis at neutral pH. This characteristic enables thioester chemistry to be effectively utilized in aqueous environments, a crucial aspect for many biological and synthetic applications.

| Characteristic | Description | Significance in Synthesis |

|---|---|---|

| Electrophilic Carbonyl Carbon | The carbon atom in the C=O group of the thioester is electron-deficient. | Facilitates nucleophilic attack for acyl transfer reactions. |

| Good Leaving Group | The ethylthiolate (EtS-) group is a relatively stable leaving group. | Promotes the forward direction of acyl transfer reactions. |

| Relative Hydrolytic Stability | More stable to hydrolysis than acid chlorides or anhydrides. | Allows for a wider range of reaction conditions, including the use of aqueous media. |

The development of synthetic routes to complex molecules such as C-acyl glycosides and glycomimetics is of significant interest due to their potential biological activities. C-acyl glycosides are versatile synthetic intermediates for the production of natural products, nucleoside analogues, and pharmaceutical molecules google.com. The stability of the C-glycosidic bond to hydrolysis makes C-glycosides particularly valuable as pharmaceutical scaffolds nih.gov.

While direct examples of S-ethyl thiobenzoate in the synthesis of C-acyl glycosides and glycomimetics are not extensively documented in readily available literature, the principle of using activated acyl donors is central to these syntheses. Thioesters, in general, can serve as precursors to the acyl radicals or other reactive intermediates needed to form the crucial carbon-carbon bond at the anomeric center of a sugar. For instance, various methods for C-glycosylation involve the reaction of a glycosyl donor with a carbon nucleophile, and thioesters can be precursors to such nucleophiles or can be used to introduce the acyl group in a subsequent step. The synthesis of glycomimetics, which are structurally similar to carbohydrates and can mimic their biological functions, also relies on a diverse array of synthetic methodologies where acyl transfer reactions play a crucial role epa.govnitrkl.ac.in.

Bioremediation and Environmental Chemistry Investigations

The fate of sulfur-containing organic compounds in the environment is a significant area of research. Investigations into the metabolic degradation of compounds like S-ethyl thiobenzoate and its derivatives are crucial for understanding their environmental impact and for developing bioremediation strategies.

Microbial degradation is a primary mechanism for the breakdown of many organic pollutants in soil and water nih.govca.gov. While specific studies detailing the complete metabolic pathway of S-ethyl thiobenzoate by microorganisms are not abundant, the degradation of structurally related compounds provides insights. For example, the herbicide thiobencarb undergoes biodegradation in soil and aquatic environments, and this process is significantly faster in the presence of microbial populations ca.gov. The degradation of thioesters in biological systems often involves enzymatic hydrolysis, leading to the formation of the corresponding carboxylic acid and thiol. In the case of S-ethyl thiobenzoate, this would yield benzoic acid and ethanethiol (B150549). These intermediates can then be further metabolized by microorganisms.

S-ethyl thiobenzoate and its close structural analogs have been identified as metabolites in the degradation of certain pesticides. A notable example is the thiocarbamate herbicide thiobencarb. Studies on the metabolism of thiobencarb in various organisms and environmental matrices have identified several breakdown products. Among these is des-ethyl thiobencarb, which is a significant metabolite nih.govepa.govca.govnih.gov. Recent research on the degradation of thiobencarb by bacterial consortia has identified "carbamothioic acid, diethyl-, S-ethyl ester" as a metabolite nih.gov. While not identical, this compound is structurally very similar to S-ethyl thiobenzoate, suggesting that similar thioester intermediates are formed during the breakdown of thiobencarb. The degradation of thiobencarb can proceed through various pathways, including N-deethylation, sulfoxidation, and cleavage of the C-S bond nih.gov. The identification of such metabolites is crucial for assessing the environmental fate and potential toxicity of the parent pesticide.

| Pesticide | Metabolite | Significance |

|---|---|---|

| Thiobencarb | Des-ethyl thiobencarb | Indicates N-dealkylation as a degradation pathway. nih.govepa.govca.govnih.gov |

| Thiobencarb | Carbamothioic acid, diethyl-, S-ethyl ester | A structurally similar thioester metabolite identified in bacterial degradation. nih.gov |

| Thiobencarb | 4-chlorobenzoic acid | A common degradation product resulting from the cleavage of the thioester bond and subsequent oxidation. nih.govepa.govca.gov |

Pharmaceutical and Agrochemical Research Applications

The chemical structure of S-ethyl thiobenzoate, containing a thioester linkage and a benzene ring, makes it and its derivatives interesting candidates for investigation in pharmaceutical and agrochemical research. While direct applications of S-ethyl thiobenzoate itself are not widely reported, the broader classes of thioesters and benzoic acid derivatives are known to possess a range of biological activities.

Research into the biological activity of thioester-containing compounds is an active area. For example, certain thiophene derivatives, which are structurally related to the benzene ring in S-ethyl thiobenzoate, have been investigated for a variety of medicinal applications nih.gov. Furthermore, patents exist for benzoic acid ester derivatives with applications in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's disease mdpi.com.

In the agrochemical sector, esters of carboxylic acids are utilized for the controlled release of active ingredients google.com. The modification of a parent agrochemical into a labile ester can control its release rate and reduce off-site movement. While specific research on S-ethyl thiobenzoate as a controlled-release agent is not prominent, the principle could potentially be applied to develop novel agrochemical formulations. The study of structure-activity relationships in carbamate and thiocarbamate insecticides, which share some structural similarities with thioesters, is crucial for the design of new and more effective pesticides nih.gov.

Catalysis and Advanced Material Science Relevant to Thioesters

The distinct electronic and steric properties of thioesters make them suitable substrates for novel catalytic transformations and for integration into advanced functional materials.

The direct reduction of esters to ethers is a challenging chemical transformation, as the reaction typically yields alcohols as the primary products. arkat-usa.org However, recent advancements have led to the development of catalytic methods that can achieve this conversion under mild conditions, offering a valuable alternative to traditional ether synthesis. arkat-usa.org

While much of the research has focused on oxygen esters, the principles are relevant to thioesters. One approach involves a two-step process of thiocarbonylation followed by hydrogenation. arkat-usa.org More direct catalytic routes often employ silane (B1218182) reducing agents in the presence of a Lewis acid. These systems can selectively reduce the carbonyl group of the ester without cleaving the C-S bond, ultimately leading to the corresponding ether. The development of such catalytic systems is significant as it allows for the use of readily available esters as precursors for ethers, which are ubiquitous in pharmaceuticals, materials, and fine chemicals. arkat-usa.org In a related but distinct transformation, palladium- and nickel-based catalysts have been developed to convert thioesters into thioethers through a decarbonylative C–S coupling reaction. acs.org

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov These systems can exhibit complex functions such as molecular recognition, self-assembly, and catalysis. Thioesters and their derivatives are being integrated into supramolecular structures to create novel functional materials. nih.gov

The thioester group can participate in various non-covalent interactions, making it a useful component for designing molecular receptors and self-assembling systems. For example, the sulfur atom can act as a hydrogen bond acceptor, and the aromatic ring of Benzenecarbothioic acid provides a platform for π-π stacking interactions. These features can be exploited to build host-guest systems where a thioester-containing molecule selectively binds to a specific guest molecule. This has applications in the development of chemical sensors and biosensors, where the binding event is translated into a detectable signal. frontiersin.org

Furthermore, the dynamic nature of thioester chemistry, including dynamic covalent thioorthoester chemistry, is being used to create adaptive materials. nih.gov These materials can change their structure and properties in response to external stimuli, making them promising candidates for applications in areas such as drug delivery, responsive coatings, and smart materials.

Future Directions and Research Gaps

Development of Novel and Sustainable Synthetic Routes for Thioesters

There is a growing demand for greener and more sustainable chemical processes. Future research will likely focus on developing catalytic methods for thioester synthesis that avoid stoichiometric reagents and harsh conditions. Photocatalytic strategies and visible-light-mediated syntheses are emerging as promising, environmentally friendly alternatives to traditional methods. thegoodscentscompany.comnih.gov

Advanced Mechanistic Elucidation of Thioester Transformations

While the general reactivity of thioesters is well-understood, detailed mechanistic studies of their transformations remain an active area of research. A deeper understanding of reaction pathways, transition states, and the influence of catalysts can lead to the development of more selective and efficient reactions. Modern computational chemistry, combined with kinetic studies, is a powerful tool for elucidating these complex mechanisms.

Expansion of Applications in Diverse Scientific and Industrial Fields

Thioesters are finding new applications beyond traditional organic synthesis. Their unique properties are being explored in polymer chemistry for the synthesis of polythioesters, which are sulfur-containing analogs of polyesters with potentially novel material properties. rsc.org In biochemistry, thioesters are central to metabolism and are being investigated for their role in the prebiotic origins of life and in the development of new pharmaceuticals.

Integration of Computational Predictions with Experimental Validation for Thioester Design

Computational tools are increasingly used to predict the properties and reactivity of molecules. In the context of thioesters, computational models can help in designing new thioester-based reagents with tailored reactivity for specific applications. The synergy between computational prediction and experimental validation will accelerate the discovery and optimization of new thioester-based technologies and materials. cymitquimica.com

Q & A

Q. How should researchers assess the stability of Benzenecarbothioic acid, S-ethyl ester under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Analyze degradation products via GC-MS or LC-MS, comparing against known degradation pathways of structurally similar thioesters (e.g., S-methyl esters ). Store samples in amber glassware at –20°C under nitrogen to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. What computational methods can predict the reactivity of Benzenecarbothioic acid, S-ethyl ester in nucleophilic substitution reactions?

- Methodology : Employ density functional theory (DFT) calculations to model the electron density around the thioester group (C=S-O). Compare activation energies for reactions with nucleophiles (e.g., amines, thiols) using software like Gaussian or ORCA. Validate predictions experimentally via kinetic studies under controlled pH and solvent conditions .

Q. How does Benzenecarbothioic acid, S-ethyl ester interact with microbial consortia in soil environments, and what metabolic pathways are involved in its degradation?

- Methodology : Design soil microcosm experiments spiked with the compound at environmentally relevant concentrations. Use metagenomic sequencing to identify microbial taxa (e.g., Pseudomonas spp.) and quantify degradation intermediates via LC-MS/MS. Reference pathways from thiocarbamate degradation studies, such as hydrolysis to benzenecarbothioic acid followed by sulfur oxidation .

Q. What strategies can resolve contradictions in spectral data (e.g., IR vs. NMR) for Benzenecarbothioic acid, S-ethyl ester derivatives?

- Methodology : Perform heteronuclear correlation spectroscopy (HSQC, HMBC) to assign ambiguous proton and carbon signals. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular formula validation. If discrepancies persist, recrystallize the compound to exclude impurities and rerun analyses under standardized conditions .

Q. How can isotopic labeling (e.g., ¹³C, ³⁴S) elucidate the metabolic fate of Benzenecarbothioic acid, S-ethyl ester in eukaryotic systems?

- Methodology : Synthesize isotopically labeled analogs and administer them to in vitro cell cultures or model organisms. Track isotopic incorporation into metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare results with unlabeled controls to distinguish endogenous vs. exogenous metabolic pathways .

Methodological Best Practices

- Data Reproducibility : Document all synthetic and analytical protocols in compliance with guidelines from the Beilstein Journal of Organic Chemistry, including detailed experimental sections and raw spectral data in supplementary materials .

- Hazard Mitigation : Adopt safety protocols for thioesters, including fume hood use, nitrile gloves, and emergency eye-wash stations, as outlined in chemical safety data sheets (SDS) for related benzoic acid derivatives .

- Data Sharing : Deposit spectral data in public repositories (e.g., NIST Chemistry WebBook) to enhance cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.